
2,2',3,4-Tetrachlorobiphenyl
説明
Molecular Structure Analysis
The molecular formula of 2,2’,3,4’-Tetrachlorobiphenyl is C12H6Cl4 . It belongs to the class of organic compounds known as polychlorinated biphenyls, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .Physical And Chemical Properties Analysis
2,2’,3,4’-Tetrachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . Its average molecular mass is 291.988 g/mol . The compound has a density of 1.441g/cm3, a boiling point of 348.8ºC at 760mmHg, and a melting point of 106.53°C (estimate) .科学的研究の応用
Metabolic Fate and Dechlorination
- Metabolic Fate in Anaerobic Microorganisms : 2,3,5,6-tetrachlorobiphenyl (a congener of 2,2',3,4-tetrachlorobiphenyl) undergoes ortho dechlorination by anaerobic microorganisms, leading to various lower-chlorinated biphenyls (Van Dort & Bedard, 1991).
Hydroxylated Metabolites in Animals
- Hydroxylated Metabolites in Rabbits : Rabbits fed with 2,5,2',5'-tetrachlorobiphenyl, a related congener, excreted hydroxylated metabolites in urine, indicating a metabolic process involving hydroxylation (Gardner et al., 1973).
Oxidation and Toxicity Studies
- Arene Oxide Metabolite Identification : An arene oxide metabolite of 2,2',5,5'-tetrachlorobiphenyl was identified, providing insights into the compound's metabolic transformation in mammals (Forgue & Allen, 1982).
- Oxide Metabolites and Tumor Induction : Studies on 2,2',5,5'-tetrachlorobiphenyl and its 3,4-oxide metabolite showed no activity in lung adenomas or skin papillomas induction, suggesting limited carcinogenic potential (Preston et al., 1985).
Environmental Impact and Toxicology
- Toxicity in Chick Embryos : Certain isomers, like 3,3',4,4'-tetrachlorobiphenyl, exhibit high toxicity in chick embryos, leading to significant mortality and deformities (Brunström & Darnerud, 1983).
- Quantitative Chemistry Studies : Theoretical chemistry studies provide insights into the toxicity of polychlorobiphenyl compounds, including 2,2',5,5'-tetrachlorobiphenyl, by correlating molecular descriptors with toxicity levels (Eddy, 2020).
Biological Effects
- Effects on Cell Function : Noncoplanar polychlorinated biphenyls like 2,2',4,4'-tetrachlorobiphenhenyl can affect cell function, as observed in human HL-60 cells, indicating potential impacts on human health (Bezdecny et al., 2005).
Molecular and Chemical Analysis
- Molecular Descriptors and Toxicity : A study correlated the toxicity of polychlorinated biphenyls, including 2,2',3,4-tetrachlorobiphenyl, with molecular descriptors, offering a method to estimate their toxicity based on molecular structure (Eddy, 2020).
Environmental Dynamics
- Transport from Sediment to Water : The mobility of polychlorinated biphenyls in environmental systems, including tetrachlorobiphenyls, was demonstrated, highlighting their potential for environmental dispersion from sediment to water and air (Larsson, 1983).
Solubility in Supercritical Fluids
- Solubility in Supercritical CO2 : The solubility of polychlorinated biphenyl congeners, including 2,2',3,4-tetrachlorobiphenyl, in supercritical carbon dioxide was studied, important for understanding their behavior in supercritical fluid extraction processes (Anitescu & Tavlarides, 1999).
Monitoring Method Performance
- Monitoring Analytical Methods : 2,2', 3,4'-tetrachlorobiphenyl was recommended as a compound for monitoring the performance of analytical methods in quantifying chlorinated pesticides and polychlorinated biphenyls in serum (Burse et al., 1990).
Effects on Cellular Membranes
- Impact on Cell Membranes : 2,2',5,5'-tetrachlorobiphenyl affects cytoplasmic membranes of certain bacteria, altering their membrane polarization and fatty acid compositions, with implications for microbial responses to environmental contaminants (Kim et al., 2001).
Safety And Hazards
2,2’,3,4’-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used to avoid exposure, and the substance should not be allowed to enter sewers or surface or ground water .
将来の方向性
While specific future directions for research on 2,2’,3,4’-Tetrachlorobiphenyl are not provided in the search results, there is ongoing research into the biodegradation of PCBs, including studies on the functional bacteria and enzymes involved in the anaerobic and aerobic degradation of PCBs . This research could provide a theoretical foundation and practical basis for using PCB-degrading microorganisms for bioremediation .
特性
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073535 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4-Tetrachlorobiphenyl | |
CAS RN |
52663-59-9 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)
![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)
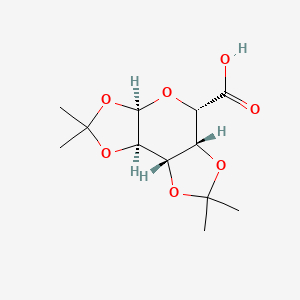
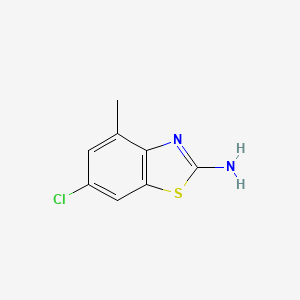
![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)

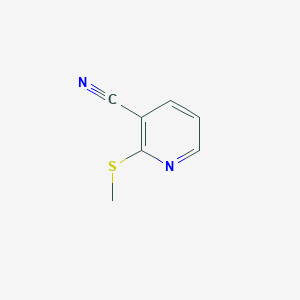
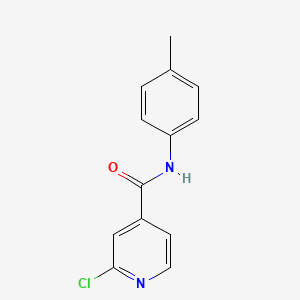

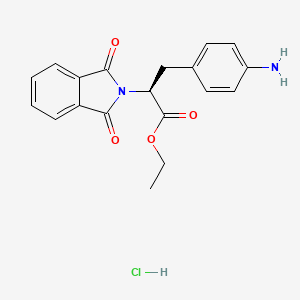

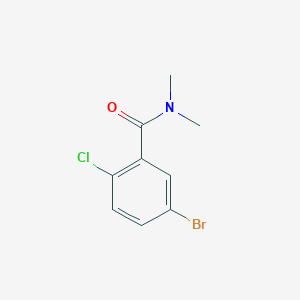
![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)
